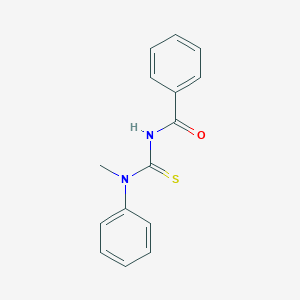

1-Methyl-1-phenyl-3-benzoylthiourea

Übersicht

Beschreibung

1-Methyl-1-phenyl-3-benzoylthiourea (MPBT) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPBT is a thiourea derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 1-Methyl-1-phenyl-3-benzoylthiourea is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.

Biochemical and Physiological Effects:

This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of prostaglandins and leukotrienes. This compound has also been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

1-Methyl-1-phenyl-3-benzoylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has shown promising results in various biological activities and can be used as a probe in the study of protein-ligand interactions. However, this compound also has some limitations. It is relatively unstable and can decompose over time. It also has low solubility in water, which can limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-Methyl-1-phenyl-3-benzoylthiourea. One direction is the synthesis of new derivatives of this compound that possess improved properties. Another direction is the study of the mechanism of action of this compound to better understand its biological activities. This compound can also be used as a template for the synthesis of new metal complexes that possess improved biological activities. Finally, this compound can be used as a probe in the study of protein-ligand interactions to identify new drug targets.

Synthesemethoden

The synthesis method of 1-Methyl-1-phenyl-3-benzoylthiourea involves the reaction of benzoyl isothiocyanate with aniline in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1-phenyl-3-benzoylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been used as a ligand in the synthesis of metal complexes that have shown promising results in various biological activities. It has also been used as a probe in the study of protein-ligand interactions.

Eigenschaften

IUPAC Name |

N-[methyl(phenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-17(13-10-6-3-7-11-13)15(19)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVQCLAJJBWOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197803 | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4949-94-4 | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)